2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline - 200413-62-3

2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-366116
CAS Number: 200413-62-3
Molecular Formula: C14H20N2
Molecular Weight: 216.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Route 1: Pictet-Spengler Reaction: This classic approach could involve reacting 3,4-dimethoxyphenethylamine with an appropriately substituted piperidine-4-carbaldehyde under acidic conditions [].
  • Route 2: Reductive Amination: An alternative strategy could involve reacting 2-(piperidin-4-yl)isoquinoline with a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst [].
Molecular Structure Analysis
  • Non-planar Structure: The tetrahydroisoquinoline core adopts a non-planar conformation, often a half-chair or a twisted boat, to minimize steric interactions [].
  • Conformational Flexibility: The piperidine ring can adopt various conformations (chair, boat, twist-boat) influencing the overall shape of the molecule [].
Chemical Reactions Analysis
  • N-Alkylation/Acylation: The nitrogen atom on the piperidine or tetrahydroisoquinoline ring could be further functionalized through alkylation or acylation reactions [].
Mechanism of Action
  • Receptor Binding: Depending on the substituents, this compound might exhibit binding affinity towards specific receptors, such as dopamine receptors, opioid receptors, or serotonin receptors [, , ].
  • Enzyme Inhibition: This compound could potentially inhibit specific enzymes, such as acetylcholinesterase, protein tyrosine phosphatase 1B, or deoxyribonuclease I, which are implicated in various diseases [, , ].
Applications
  • Medicinal Chemistry: This compound could serve as a starting point for developing novel therapeutics. By introducing various substituents, researchers could modulate its physicochemical properties and potentially target specific biological pathways involved in diseases like cancer, Alzheimer's disease, Parkinson's disease, or metabolic disorders [, , ].

(3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (4-Me-PDTic)

Compound Description: 4-Me-PDTic is a potent and selective κ opioid receptor antagonist. It exhibits a Ke value of 0.37 nM in a [35S]GTPγS binding assay and demonstrates high selectivity for the κ opioid receptor over the μ and δ opioid receptors (645-fold and >8100-fold, respectively). []

Relevance: 4-Me-PDTic shares a core tetrahydroisoquinoline structure with 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline. The key structural difference lies in the substitution pattern: 4-Me-PDTic features a carboxamide substituent at the 3-position and a hydroxy group at the 7-position, while the target compound lacks these modifications and has a piperidinyl substituent at the 2-position. []

6-Fluoro-1-isopropyl-2-{[1-(2-phenylethyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline (3b)

Compound Description: This compound exhibits antihypertensive effects without inducing reflex tachycardia, a common side effect of traditional L-type Ca²⁺ channel blockers. It demonstrated efficacy when orally administered to spontaneously hypertensive rats (SHR). []

Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline. The presence of a piperidine ring linked via a carbonyl group to the tetrahydroisoquinoline scaffold further connects these two compounds structurally. []

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

Compound Description: YM-252124 is a major human metabolite of the If channel inhibitor YM758. Studies suggest that its renal excretion is likely mediated by hOCT2/rOct2 transporters. []

Relevance: YM-252124 shares the 1,2,3,4-tetrahydroisoquinoline core and the presence of a piperidine ring with 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline. In YM-252124, the piperidine ring connects to the core structure through a carbonyl group at the 2-position, while in the target compound, it's directly attached at the same position. Additionally, YM-252124 possesses methoxy groups at the 6- and 7-positions. []

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

Compound Description: YM758 is a novel inhibitor of the “funny” If current channel (If channel). This channel is expressed in the sinus node of the heart, making YM758 a potential treatment for stable angina and atrial fibrillation. []

Relevance: YM758 represents a prodrug that is metabolized to YM-252124, a compound structurally similar to 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline as described above. The shared features include the 1,2,3,4-tetrahydroisoquinoline core and a piperidine ring linked via a carbonyl group at the 2-position. []

2,6‐Dimethyltyrosine (Dmt)‐1,2,3,4‐tetrahydroisoquinoline‐3‐carboxylic acid (Tic)

Compound Description: Tic is a well-known structural motif for ligands targeting the δ opioid receptor. It served as a starting point in the development of chimeric structures with overlapping pharmacophores for opioid and melanocortin (MC) receptors. []

6,7-Dimethoxy-1-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline (6)

Compound Description: This compound is an anabaseine derivative synthesized through the reduction of a dihydroisoquinoline precursor using sodium borohydride. [, ]

Relevance: Compound 6 and 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline both belong to the tetrahydroisoquinoline class of compounds. The key structural difference is the substitution at the 1-position. Compound 6 features a pyridin-3-yl group, while the target compound has a piperidin-4-yl substituent. [, ]

6,7-Dimethoxy-1-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline (7)

Compound Description: Compound 7 is an anabasine derivative unexpectedly obtained during the synthesis of anabaseine derivatives. It was formed through the reduction of a dihydroisoquinoline precursor under mild catalytic hydrogenation conditions. [, ]

6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline (Compound 7)

Compound Description: This compound exhibits excellent binding affinity for the σ2 receptor (Ki = 0.59 ± 0.02 nM) and high selectivity over the σ1 receptor. In vivo PET studies using the ¹¹C-labeled compound showed significant brain uptake, specifically in the cortex and hypothalamus. These findings suggest its potential as a PET radiotracer for imaging σ2 receptors in the central nervous system. []

Relevance: Compound 7 and 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline share the core 1,2,3,4-tetrahydroisoquinoline scaffold. The presence of a 4-(4-methoxyphenyl)butan-2-yl substituent at the 2-position in Compound 7, as opposed to a piperidin-4-yl group in the target compound, distinguishes their structures and potential biological activities. []

Quinuclidin-3-yl 1-aryl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives

Compound Description: These compounds are conformationally restricted analogs of quinuclidin-3-yl benzhydrylcarbamate (8) designed as potential muscarinic receptor antagonists. They exhibit high affinity for the M3 receptor with significant selectivity over the M2 receptor. []

Relevance: This series of compounds, while sharing the 1,2,3,4-tetrahydroisoquinoline core with 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline, differs significantly in its overall structure. The presence of a quinuclidin-3-yl ester group at the 2-position and an aryl substituent at the 1-position distinguishes this class of compounds. []

(+)-(1S,3'R)-Quinuclidin-3'-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monohydrochloride (9b)

Compound Description: This compound exhibits potent inhibitory activity against bladder contraction, comparable to oxybutynin. It also demonstrates greater than 10-fold selectivity for bladder contraction over salivary secretion, suggesting its potential for treating overactive bladder with reduced side effects like dry mouth. [, , ]

2-Benzyl-4-(9H-fluoren-9-ylidene)-6,7-dimethoxy-3-(naphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound's crystal structure reveals a tetrahydroisoquinoline unit where the N-containing six-membered ring adopts a half-chair conformation. The crystal packing is stabilized by C–H…O hydrogen bonds, C–H…π, and offset π…π interactions. []

Relevance: This compound, while structurally distinct from 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline due to its extensive substitutions, shares the core tetrahydroisoquinoline structure. []

N-(Adamantan-1-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide

Compound Description: This compound's crystal structure analysis reveals a boat conformation for the N-containing six-membered ring of the tetrahydroisoquinoline unit. An intramolecular C—H⋯S hydrogen bond forms an S(6) ring motif within the molecule. []

Relevance: Sharing the 1,2,3,4-tetrahydroisoquinoline scaffold with 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline, this compound diverges in its 2-position substituent, featuring a bulky N-(adamantan-1-yl)carbothioamide group. []

1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one (2)

Compound Description: Compound 2 emerged as a potent inhibitor of DNase I with an IC50 value of 134.35 ± 11.38 μM. Notably, it did not display toxicity towards healthy MRC-5 cell lines. Molecular docking and dynamics simulations suggested that its inhibitory activity stems from interactions with specific amino acid residues within the DNase I active site. []

Relevance: While sharing the core 1,2,3,4-tetrahydroisoquinoline structure with 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline, compound 2 differentiates itself through a propan-2-one substituent at the 1-position instead of the piperidin-4-yl group found in the target compound. []

2-[2-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]-1-phenylethan-1-one (15)

Compound Description: Compound 15 exhibited DNase I inhibitory activity with an IC50 value of 147.51 ± 14.87 μM and demonstrated no toxicity against MRC-5 cell lines. []

2-[2-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]cyclohexan-1-one (18)

Compound Description: This compound demonstrated DNase I inhibitory activity, exhibiting an IC50 value of 149.07 ± 2.98 μM. It was also found to be non-toxic towards healthy MRC-5 cell lines. []

Relevance: Compound 18, sharing the central 1,2,3,4-tetrahydroisoquinoline framework with 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline, diverges in its substitution pattern. A 2-(4-fluorophenyl)cyclohexan-1-one moiety at the 1-position differentiates it from the target compound's piperidin-4-yl group. []

2-[6,7-Dimethoxy-2-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]cyclohexan-1-one (22)

Compound Description: Compound 22 exhibited inhibitory activity against DNase I with an IC50 value of 148.31 ± 2.96 μM. It also displayed no toxicity towards MRC-5 cell lines. []

Relevance: This compound, while structurally related to 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline through the shared 1,2,3,4-tetrahydroisoquinoline core, differs in its substituents. A cyclohexan-1-one group at the 1-position and a p-tolyl group at the 2-position, instead of the piperidin-4-yl group found in the target compound, distinguish it structurally. []

7-Substituted-2-[3-(2-furyl)acryloyl]-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline derivatives

Compound Description: This series represents a novel class of selective PPARγ partial agonists developed to minimize adverse effects associated with full agonists. They are characterized by a 2-[3-(2-furyl)acryloyl]-6-tetrazolyl substitution on the tetrahydroisoquinoline scaffold, with variations at the 7-position to optimize activity and pharmacokinetic properties. []

Relevance: These derivatives, while sharing the core 1,2,3,4-tetrahydroisoquinoline structure with 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline, differ significantly in their substitution patterns. The presence of the 2-[3-(2-furyl)acryloyl]-6-tetrazolyl moiety and various substituents at the 7-position distinguishes this series from the target compound. []

(E)-7-[2-(Cyclopent-3-eny)-5-methyloxazol-4-ylmethoxy]-2-[3-(2-furyl)acryloyl]-6-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline (20g)

Compound Description: 20g exhibits potent partial agonist activity towards PPARγ (EC50 = 13 nM, maximal response 30%) and shows selectivity over PPARα and PPARδ. It also demonstrates weak inhibitory activity against protein tyrosine phosphatase 1B (PTP1B, IC50 = 1100 nM). []

(S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine salt (13jE)

Compound Description: 13jE demonstrates dual activity, acting as a potent and selective agonist for PPARγ (EC50 = 85 nM) and an inhibitor of PTP-1B (IC50 = 1.0 µM). Importantly, it exhibits partial agonism towards PPARγ, potentially leading to a safer profile with fewer side effects compared to full agonists. []

Relevance: This compound, while structurally distinct from 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline due to its complex substitution pattern, shares the core (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold. The presence of a bulky (2-furyl)acryloyl group at the 2-position and a [2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy substituent at the 7-position differentiate it from the target compound. []

(S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (KY-021)

Compound Description: KY-021 is a novel PPARγ agonist, exhibiting potent activity with an EC50 of 11.8 nM. It effectively reduces plasma glucose and triglyceride levels in animal models of diabetes, indicating its potential as a therapeutic agent for diabetes. [, ]

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

Compound Description: HTL22562 is a highly potent and selective CGRP receptor antagonist discovered through structure-based drug design. Its properties, including high metabolic stability, solubility, and low lipophilicity, make it a promising candidate for the acute treatment of migraine. []

Relevance: This compound, while structurally different from 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline, incorporates a piperidin-4-yl moiety within its larger and more complex structure. The presence of this shared structural element highlights a potential connection in their pharmacological profiles. []

7-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound and its specific crystalline forms, SA1 and N-2, show potential for treating various neurological and physiological disorders. [, ]

Relevance: While structurally distinct from 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline due to its unique substituents, this compound shares the core 1,2,3,4-tetrahydroisoquinoline structure, highlighting the versatility of this scaffold for medicinal chemistry applications. [, ]

4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one

Compound Description: This compound was synthesized via a novel one-pot, three-component reaction and is predicted to have suitable physicochemical properties, drug-likeliness features, and good oral bioavailability based on computational studies. []

2-(Cyclohexylmethyl)-N-{2-[(2S)-1-methylpyrrolidin-2-yl]ethyl}-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Compound Description: This compound and its pharmaceutically acceptable salts are the subject of patent applications for their preparation methods. These applications highlight the industrial significance and potential therapeutic value of this compound. [, , ]

Relevance: This compound, while possessing a tetrahydroisoquinoline core, diverges structurally from 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline due to significant differences in its substitution pattern. The presence of a sulfonamide group at the 7-position, a cyclohexylmethyl substituent at the 2-position, and a complex N-{2-[(2S)-1-methylpyrrolidin-2-yl]ethyl} substituent further distinguishes this compound. [, , ]

6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone (TQ9)

Compound Description: TQ9 exhibits significant tumor-specific cytotoxicity, particularly against human oral squamous cell carcinoma cell lines. Its activity is attributed to its bulky substituents, specifically the 3,4-dimethoxybenzoyl group. []

Relevance: TQ9 and 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline, while sharing the core tetrahydroisoquinoline scaffold, differ in their saturation states and substitution patterns. TQ9 features a dihydroisoquinoline core and bulky substituents, including the 3,4-dimethoxybenzoyl group, which distinguish it from the target compound. []

Ethyl 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (TD13)

Compound Description: TD13 demonstrates tumor-specific cytotoxicity against human oral squamous cell carcinoma cell lines. Its activity is attributed to its molecular size, specifically the presence of ethoxycarbonyl and benzyloxycarbonyl groups. []

Relevance: This compound, while sharing the core 1,2,3,4-tetrahydroisoquinoline structure with 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline, differs significantly in its substitution pattern. The presence of both ethoxycarbonyl and benzyloxycarbonyl groups distinguishes TD13 from the target compound. []

(S)-Methyl 2-[(3R,4R)-2-benzyl-3-(2-furyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamido]-3-(1H-indol-3-yl)propanoate

Compound Description: The crystal structure of this compound reveals a non-planar conformation for the heterocyclic ring in the 1,2,3,4-tetrahydroisoquinoline system. The crystal packing is stabilized by N—H⋯O hydrogen bonds and C—H⋯π interactions. []

Relevance: This compound, while structurally complex compared to 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline, shares the core tetrahydroisoquinoline unit. The extensive substitution, including a benzyl group at the 2-position and a complex carboxamide substituent at the 4-position, differentiates it from the target compound. []

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one

Compound Description: This compound, a hybrid of ibuprofen and 1,2,3,4-tetrahydroquinoline, has been synthesized and characterized. It was screened for its antioxidant, antitryptic, and inhibition of albumin denaturation activity. []

Relevance: While structurally distinct, this compound and 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline share a common structural motif—a six-membered nitrogen-containing heterocycle. This compound incorporates a 3,4-dihydroquinoline moiety, while the target compound features a 1,2,3,4-tetrahydroisoquinoline core. []

6-[(4S)-2-Methyl-4-(naphthyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]pyridazin-3-amine

Compound Description: This compound and its crystalline form 6 are central to patent applications detailing their preparation processes and pharmaceutical compositions. These applications suggest their potential use in treating depression and other related conditions. []

Relevance: This compound shares the core tetrahydroisoquinoline structure with 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline, but the substitution pattern differs significantly. The presence of a pyridazin-3-amine substituent at the 7-position and a methyl group at the 2-position, as well as the specific stereochemistry at the 4-position, distinguish it from the target compound. []

(S)-1-(3-(2-Hydroxypropan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one (3)

Compound Description: This compound is a propanoylated chiral auxiliary synthesized from (S)-1,2,3,4-tetrahydroisoquinoline acid. It exhibits moderate to high conversion (42–99%) and moderate diastereomeric ratios (up to 89:11) upon alkylation reactions. []

(S)-7-(2-{2-[(E)-2-Cyclopentylvinyl]-5-methyloxazol-4-yl}ethoxy)-2-[(2E,4E)-hexadienoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (14c)

Compound Description: 14c demonstrates potent activity as a dual PPARα/γ agonist. It exhibits comparable transactivation activity to rosiglitazone for PPARγ and shows greater hypoglycemic and hypotriglyceridemic effects in vivo. Additionally, 14c displays PPARα agonist activity and inhibits PTP-1B, suggesting its potential as a multi-target anti-diabetic agent. []

Relevance: While structurally distinct from 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline due to its specific substituents, this compound shares the (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid core structure, highlighting the versatility of this scaffold for developing PPAR agonists. []

Properties

CAS Number

200413-62-3

Product Name

2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

2-piperidin-4-yl-3,4-dihydro-1H-isoquinoline

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

InChI

InChI=1S/C14H20N2/c1-2-4-13-11-16(10-7-12(13)3-1)14-5-8-15-9-6-14/h1-4,14-15H,5-11H2

InChI Key

IKPZUTBWXLFVAL-UHFFFAOYSA-N

SMILES

C1CNCCC1N2CCC3=CC=CC=C3C2

Canonical SMILES

C1CNCCC1N2CCC3=CC=CC=C3C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.